molecular formula C3H11NOSi B1301986 O-(Trimethylsilyl)hydroxylamine CAS No. 22737-36-6

O-(Trimethylsilyl)hydroxylamine

Cat. No. B1301986
CAS RN: 22737-36-6
M. Wt: 105.21 g/mol
InChI Key: AEKHNNJSMVVESS-UHFFFAOYSA-N
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Description

O-(Trimethylsilyl)hydroxylamine is a chemical compound that is derived from hydroxylamine and has been modified by the addition of trimethylsilyl groups. This modification is typically used to protect the hydroxylamine during reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of this compound can be achieved through the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride, which acts as both a promoter and a protective agent for the hydroxylamine . Additionally, the preparation of N, N, O-tris(trimethylsilyl)hydroxylamine involves the silylation of hydroxylammonium sulfate . These methods provide a pathway to synthesize protected hydroxylamines, which can be further reduced to corresponding amines using a zinc-copper couple in saturated aqueous NH4Cl solution .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques. For instance, the thermal rearrangement of certain silyl groups between oxygen and nitrogen atoms in tris(silyl)hydroxylamines has been observed, with ab initio and density functional calculations supporting the findings . The crystal structure analysis of these compounds reveals that the nitrogen atom often exhibits a pyramidal coordination .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including irreversible rearrangements and silyl shifts. For example, the reaction with potassium hydride results in N-O bond cleavage and a 1,2-silylshift, leading to a complex with a K3O3 bis-cubane core . Furthermore, the substitution reactions of halogensilanes on lithiated N,O-bis(trimethylsilyl)hydroxylamine occur on the oxygen atom, leading to the formation of O-halogensilyl-N,N-bis(trimethylsilyl)hydroxylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized through various analytical methods. The IR, Raman, and 1H NMR spectra of these compounds provide insights into their structure and reactivity . Additionally, ESR spectroscopy has been used to study the conformational preferences of β-trimethylsilylamine-N-oxyls, indicating a strong influence of the trimethylsilyl group on the radical's conformation .

Mechanism of Action

Target of Action

O-(Trimethylsilyl)hydroxylamine, also known as Aminoxytrimethylsilane, is an O-substituted hydroxylamine . It is primarily used as an intermediate in the synthesis of α-branched amines .

Mode of Action

The compound is formed as an intermediate during the trimethylsilyl chloride catalyzed synthesis of α-branched amines . It interacts with its targets by substituting the hydroxylamine group, which can further react with other compounds to form a variety of products.

Biochemical Pathways

This compound is used in the preparation of O-trimethylsilyl oxime ethers . This indicates that it plays a role in the biochemical pathway leading to the formation of these ethers. The downstream effects of this pathway would depend on the specific reactions that these ethers undergo in the biochemical system under consideration.

Result of Action

The primary result of the action of this compound is the formation of α-branched amines and O-trimethylsilyl oxime ethers . These compounds can have a variety of effects at the molecular and cellular level, depending on their specific structures and the biochemical context in which they’re present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react slowly with moisture/water , suggesting that its stability and reactivity could be affected by humidity and water content in the reaction environment. Additionally, factors like temperature and pH could also influence its reactivity and the outcomes of the reactions it participates in.

Safety and Hazards

O-(Trimethylsilyl)hydroxylamine is highly flammable and causes severe skin burns and eye damage . It should be stored in a well-ventilated place and kept cool .

Future Directions

As an intermediate in the synthesis of α-branched amines and a precursor for O-trimethylsilyl oxime ethers, O-(Trimethylsilyl)hydroxylamine has potential applications in organic synthesis .

Biochemical Analysis

Biochemical Properties

O-(Trimethylsilyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of O-trimethylsilyl oxime ethers . The compound’s interaction with biomolecules is primarily through its hydroxylamine group, which can form stable bonds with carbonyl groups in aldehydes and ketones, leading to the formation of oxime ethers . This interaction is crucial in organic synthesis and biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable oxime ethers with carbonyl groups can impact cellular functions by modifying the activity of enzymes and proteins involved in metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonyl groups in biomolecules. The hydroxylamine group in the compound forms a stable bond with the carbonyl group, resulting in the formation of oxime ethers . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are important factors to consider when using it in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including symptoms such as headache, dizziness, and nausea . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of oxime ethers . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The formation of oxime ethers is a key step in many biochemical reactions, and this compound plays a crucial role in facilitating this process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its activity and function, particularly in biochemical reactions involving oxime ether formation .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on biochemical reactions . The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of this compound is important for its activity and function, particularly in the synthesis of oxime ethers and other biochemical processes .

properties

IUPAC Name

O-trimethylsilylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NOSi/c1-6(2,3)5-4/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHNNJSMVVESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370436
Record name O-(Trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22737-36-6
Record name O-(Trimethylsilyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22737-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(Trimethylsilyl)hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Trimethylsilyl)hydroxylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is O-(trimethylsilyl)hydroxylamine useful in organic synthesis?

A: this compound serves as a versatile reagent for introducing nitrogen-containing functional groups into organic molecules. For instance, it reacts with aldehydes in the presence of lithium perchlorate/diethyl ether to form O-(trimethylsilyl)oxime ethers. These ethers are highly reactive intermediates that readily react with various nucleophiles, such as trimethylsilyl cyanide, to yield α-substituted hydroxylamine derivatives [].

Q2: Can you give a specific example of this compound's role in synthesizing complex molecules?

A: Absolutely. Researchers have successfully utilized this compound in synthesizing a steroid dimer, N,N-bis(3β-acetoxypregn-5(6)-en-20-on-16α-yl)hydroxylamine. This reaction involved a base-catalyzed reaction between 3β-acetoxypregn-5,16-dien-20-one and this compound []. The dimer's structure was confirmed using various spectroscopic techniques, including NMR, FAB MS, and IR spectroscopy.

Q3: How does trimethylsilyl chloride influence reactions involving this compound and organozinc halides?

A: Trimethylsilyl chloride plays a crucial dual role in reactions between this compound and organozinc halides. Firstly, it acts as a promoter, facilitating the nucleophilic addition of organozinc halides to nitrones. Secondly, it functions as a protective agent for the resulting hydroxylamine group. This protection is essential as it allows for further transformations without unwanted side reactions involving the reactive hydroxylamine moiety. The protected O-(trimethylsilyl)hydroxylamines can then be easily deprotected and reduced to the corresponding amines using a zinc-copper couple in an aqueous ammonium chloride solution [].

Q4: What insights do we have into the structure of this compound derivatives from gas phase studies?

A: Gas electron diffraction and quantum chemical calculations have provided valuable insights into the structure of this compound derivatives. For instance, studies on N,N-bis(trifluoromethyl)-O-(trimethylsilyl)hydroxylamine revealed a syn orientation of the Si-O bond with respect to the nitrogen lone pair []. This detailed structural information is crucial for understanding the reactivity and bonding properties of these compounds.

Q5: Are there any alternative methods for generating specific nitrones, like N-methyl nitrones, besides using this compound?

A: Yes, an alternative method for producing N-methyl nitrones involves reacting aldehydes or ketones with (N-methyl-N-trimethylsilyl-O-trimethylsilyl)hydroxylamine []. This approach offers a different synthetic route to access specific nitrone derivatives.

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